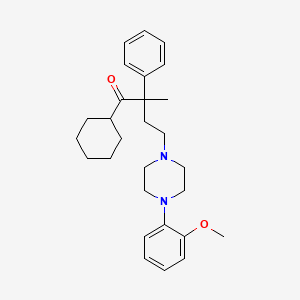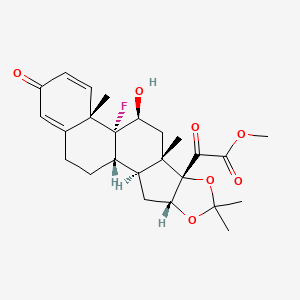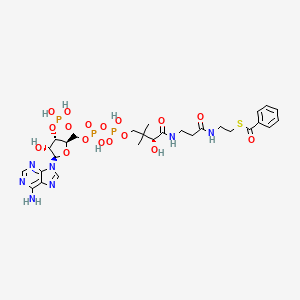
Fusaperazine A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fusaperazine A is a natural product found in Fusarium chlamydosporum with data available.
Wissenschaftliche Forschungsanwendungen
Diketopiperazine Derivatives from Endophytic Fungi
Fusaperazine A, a type of diketopiperazine (DKP) derivative, has been identified in endophytic fungi associated with certain plant species. In a study, derivatives named colletopiperazine, fusaperazine C, and E, along with other known DKPs, were isolated from cultures of Colletotrichum gloeosporioides and Penicillium crustosum, both endophytic fungi from Viguiera robusta, and a Fusarium spp. from Viguiera arenaria. The structures and conformations of these compounds were established based on their spectroscopic data, revealing the potential diversity and complexity of natural products derived from fungal sources (Guimarães et al., 2010).
Potential Antitumor Metabolites
In the search for antitumor metabolites from microorganisms isolated from marine organisms, this compound was discovered as a sulfur-containing dioxopiperazine derivative. This compound, along with another derivative named Fusaperazine B and four other known compounds, was isolated from a strain of Fusarium chlamydosporum separated from a marine alga, Carpopeltis affinis. The isolation and stereostructures of these compounds, including the absolute configuration of previously undetermined known compounds, highlight the potential of this compound as a lead in the development of new antitumor agents (Usami et al., 2002).
Eigenschaften
Molekularformel |
C13H16N2O3S2 |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
(3S,6S)-3-[(4-hydroxyphenyl)methyl]-3,6-bis(methylsulfanyl)piperazine-2,5-dione |
InChI |
InChI=1S/C13H16N2O3S2/c1-19-11-10(17)15-13(20-2,12(18)14-11)7-8-3-5-9(16)6-4-8/h3-6,11,16H,7H2,1-2H3,(H,14,18)(H,15,17)/t11-,13-/m0/s1 |
InChI-Schlüssel |
ALVTZOKFXMRGEB-AAEUAGOBSA-N |
Isomerische SMILES |
CS[C@H]1C(=O)N[C@@](C(=O)N1)(CC2=CC=C(C=C2)O)SC |
Kanonische SMILES |
CSC1C(=O)NC(C(=O)N1)(CC2=CC=C(C=C2)O)SC |
Synonyme |
fusaperazine A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2S,3R,3aR,8aS)-2,3-dihydroxy-8a-methyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-6-yl]methyl (Z)-octadec-9-enoate](/img/structure/B1243811.png)
![4-[4-[3-Chloro-2-hydroxy-4-(1-hydroxy-2-methoxy-3,6-dimethyl-4-oxocyclohexa-2,5-diene-1-carbonyl)oxy-5,6-dimethylbenzoyl]oxy-2-hydroxy-3,6-dimethylbenzoyl]oxy-6-methoxy-2,3-dimethylbenzoic acid](/img/structure/B1243812.png)




![(6S,7R,10S)-6-N-hydroxy-10-N-methyl-7-(2-methylpropyl)-8-oxo-2-oxa-9-azabicyclo[10.2.2]hexadeca-1(14),12,15-triene-6,10-dicarboxamide](/img/structure/B1243820.png)

![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-1-[5,5,5-trifluoro-4-hydroxy-4-(trifluoromethyl)pent-2-ynoxy]propan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1243823.png)
![[(1R,3S,4S,5R,5'R,7R,10R)-3-acetyloxy-10-(hydroxymethyl)-4',4',5',15-tetramethyl-3',9,14-trioxospiro[11,12,13-trithia-8,15-diazatetracyclo[8.3.2.01,8.03,7]pentadecane-5,2'-oxolane]-4-yl] acetate](/img/structure/B1243824.png)

